molecular formula C9H11F2NO B13528049 2-Amino-2-(2,3-difluorophenyl)propan-1-ol

2-Amino-2-(2,3-difluorophenyl)propan-1-ol

Cat. No.: B13528049
M. Wt: 187.19 g/mol
InChI Key: NJHWLXNDWQNMHU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-amino-2-(2,3-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c1-9(12,5-13)6-3-2-4-7(10)8(6)11/h2-4,13H,5,12H2,1H3

InChI Key

NJHWLXNDWQNMHU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-difluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . Another method involves the Strecker-type reaction, where a chiral trifluoromethyloxazolidine is used as a starting material .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, distillation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

2-Amino-2-(2,3-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,3-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .

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